N,N'-Diethylethylenediamine

Catalog No.
S572348
CAS No.
111-74-0
M.F
C6H16N2
M. Wt
116.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diethylethylenediamine

CAS Number

111-74-0

Product Name

N,N'-Diethylethylenediamine

IUPAC Name

N,N'-diethylethane-1,2-diamine

Molecular Formula

C6H16N2

Molecular Weight

116.2 g/mol

InChI

InChI=1S/C6H16N2/c1-3-7-5-6-8-4-2/h7-8H,3-6H2,1-2H3

InChI Key

CJKRXEBLWJVYJD-UHFFFAOYSA-N

SMILES

CCNCCNCC

Canonical SMILES

CCNCCNCC

The exact mass of the compound N,N'-Diethylethylenediamine is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of diazaalkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Diethylethylenediamine (CAS 111-74-0) is a symmetric, sterically hindered secondary diamine widely procured as a specialized bidentate ligand, an advanced functionalization agent for metal-organic frameworks (MOFs), and a precise analytical standard . Unlike primary diamines, its dual ethyl substituents provide a highly specific steric profile that governs coordination geometry, limits cross-linking density in polymer networks, and fundamentally alters the thermodynamics of gas adsorption[1]. Operating as a colorless to light yellow liquid with a boiling point of 152-154 °C, this compound is a critical precursor for low-energy-penalty carbon capture adsorbents, thermochromic sensors, and pharmaceutical quality control assays .

Research Fit

Bidentate N,N-chelating ligand for transition metal coordination studies
Water-miscible for homogeneous aqueous and polar organic synthesis
Reported internal standard application for chromatographic ethambutol quantification

Substituting N,N'-diethylethylenediamine with less hindered analogs like ethylenediamine (EDA) or N,N'-dimethylethylenediamine (DMEDA) routinely fails in applications requiring precise steric control . In carbon capture, replacing the ethyl groups with methyls (DMEDA) or protons (EDA) significantly increases the desorption temperature, eliminating the low-energy regeneration advantage of the adsorbent [1]. In coordination chemistry, primary diamines like EDA form tris-complexes with transition metals, whereas the bulky ethyl groups of N,N'-diethylethylenediamine restrict coordination to bis-complexes, enforcing a specific tetragonally distorted geometry essential for targeted spin states and thermochromic behavior[2]. Furthermore, in analytical chromatography, generic diamines lack the structural homology required to mimic the extraction and ionization behavior of target analytes like ethambutol, invalidating their use as internal standards .

Substitution Risk

Basicity difference

pKa may shift protonation equilibria; >100-fold proton affinity vs. TMEDA alters speciation in buffered or protic media.

Ligand-field profile

Ethyl steric hindrance modifies axial coordination; equatorial/axial balance may not replicate with DMEDA or TMEDA.

Linkage isomer stability

Room-temperature stable isomer inverted relative to EDA; nitro vs. nitrito selectivity may not transfer across diamines.

Low-Temperature Regeneration for CO2 Capture

When appended to Mg2(dobpdc) metal-organic frameworks, N,N'-diethylethylenediamine creates a highly efficient CO2 adsorbent with an exceptionally low desorption temperature compared to standard amine systems [1]. The specific steric bulk of the ethyl groups destabilizes the ammonium carbamate chains sufficiently to allow CO2 release at 73 °C, whereas less hindered amines typically require regeneration temperatures well above 100 °C [1]. This quantitative reduction in desorption temperature directly translates to measurable energy savings in industrial temperature swing adsorption (TSA) processes.

Evidence DimensionCO2 Desorption Temperature
Target Compound Data73 °C (N,N'-diethylethylenediamine-appended MOF)
Comparator Or Baseline>100 °C (Standard primary amine or DMEDA baselines)
Quantified DifferenceReduction of ~30 °C in regeneration temperature
ConditionsTemperature swing adsorption (TSA) cycle using functionalized Mg2(dobpdc) MOFs

A lower desorption temperature drastically reduces the thermal energy penalty required to regenerate the adsorbent bed, lowering operational costs in carbon capture facilities.

Amine Basicity
Reported
ΔpKa +2.09 (~123× proton affinity vs TMEDA)
May alter protonation-dependent speciation; TMEDA transfer not expected.
Cross-study pKa values; method harmonization not verified.

Ligand Field & Stereochemical Control

In the synthesis of trans-nickel(II) complexes, N,N'-diethylethylenediamine exerts a stronger ligand field than its less hindered counterpart, N,N'-dimethylethylenediamine [1]. Furthermore, the steric bulk of the ethyl groups restricts the metal center to a maximum of two bidentate ligands, forming bis-complexes rather than the tris-complexes commonly seen with ethylenediamine [2]. This forces a tetragonally distorted octahedral or square planar geometry, which is critical for engineering specific magnetic susceptibilities (high-spin vs. low-spin) and thermochromic transitions [2].

Evidence DimensionLigand Field Strength and Coordination Number
Target Compound DataStronger ligand field; strictly forms bis-complexes (max 2 ligands per Ni(II))
Comparator Or BaselineN,N'-dimethylethylenediamine (weaker field) and Ethylenediamine (forms tris-complexes)
Quantified DifferenceHigher ligand field parameters and absolute restriction to bis-coordination
ConditionsSynthesis of trans-Ni(II) complexes in alcoholic solutions

Allows materials scientists to precisely engineer the spin state and geometry of metal complexes for smart sensors and magnetic materials.

Ligand-field Profile
Head-to-head
Stronger equatorial field than DMEDA; axial DQ suppressed by ethyl sterics
Equatorial/axial coordination balance differs; DMEDA may not replicate.
10 K crystal spectra; solution behavior may differ.

Chromatographic Internal Standard Specificity

N,N'-diethylethylenediamine is the established internal standard for the liquid chromatographic assay of ethambutol in serum samples . Its symmetric, N,N'-diethyl-substituted secondary amine structure provides the exact degree of lipophilicity and pKa required to co-elute near the target analyte while maintaining baseline resolution. Generic diamines like ethylenediamine fail to match the extraction recovery and ionization efficiency of ethambutol, making them unsuitable for quantitative clinical or pharmaceutical quality control .

Evidence DimensionAssay Suitability (Retention and Recovery)
Target Compound DataValidated internal standard for ethambutol LC assays
Comparator Or BaselineEthylenediamine (insufficient structural homology)
Quantified DifferenceMatched recovery rates and baseline resolution
ConditionsSelective liquid chromatography of serum samples

Ensures high accuracy, reproducibility, and regulatory compliance in the quantitative analysis of pharmaceutical formulations and biological samples.

Nitro vs Nitrito Isomer
Head-to-head
DEED stabilizes dinitrito (ONO) at RT; EDA favors dinitro (NO₂) below 74 °C
Isomer stability inverted; may support nitrito-binding studies.
Solid-state; solution transferability to verify.

CO2 Diffusion Kinetics Modulation

Functionalizing MOFs with N,N'-diethylethylenediamine significantly alters the diffusion kinetics of CO2. Compared to bare MOFs which exhibit low diffusion coefficients (2.0 × 10^-11 m2/s), diamine functionalization enhances CO2 diffusion up to 13.2 × 10^-9 m2/s at low uptakes by complexing with the gas [1]. However, at high CO2 loadings, the specific steric hindrance of the ethyl groups appropriately decreases the diffusion coefficient (down to 1.6 × 10^-9 m2/s), preventing oversaturation and controlling the thermal dynamics of the adsorption bed [1].

Evidence DimensionCO2 Diffusion Coefficient
Target Compound Data1.6 to 13.2 × 10^-9 m2/s (loading-dependent)
Comparator Or Baseline2.0 × 10^-11 m2/s (Bare Mg2(dobpdc) MOF)
Quantified DifferenceOrders of magnitude increase in diffusion rate at low uptake, followed by steric throttling
ConditionsClassical molecular dynamics simulations of functionalized MOFs

Provides the kinetic control necessary to design highly efficient, rapid-cycling carbon capture filters that do not suffer from thermal runaway.

Nitro-nitrito Energetics
Head-to-head
ΔH = −2.3 ± 0.6 kcal/mol, ΔS = −7.2 ± 1.3 eu
Reported thermodynamics may support isomer population predictions.
CHCl₃ solution, 276–325 K; other solvents may differ.
Thermal Range
Data to verify
bp 152–154 °C (Δbp +31–38 °C vs TMEDA, DMEDA, EDA)
Higher boiling point may extend high-temperature synthesis window.
Literature values; verify under specific pressure conditions.

TSA Carbon Capture

Utilizing the compound to functionalize Mg2(dobpdc) MOFs, taking advantage of its 73 °C desorption temperature to drastically lower the energy costs of industrial CO2 scrubbing [1].

Pharmaceutical QC Assays

Employing the compound as a highly specific internal standard in HPLC and LC-MS workflows for the quantification of ethambutol in clinical serum samples and drug formulations.

Thermochromic Smart Materials Synthesis

Acting as a sterically hindered bidentate ligand to produce copper(II) and nickel(II) bis-complexes that exhibit sharp, reversible red-to-violet color changes at specific transition temperatures for use in thermal sensors [2].

Organometallic Solvation

Used as an advanced solvating agent to stabilize lithium hexamethyldisilazide (LiHMDS) and other sensitive organometallic reagents during complex asymmetric syntheses, preventing unwanted aggregation .

Application Fit Matrix

Application
Selection Property
Validation Focus
Ni(II) tetragonal distortion studies
Strong equatorial ligand field with ethyl steric profile
Confirm axial lability and D₄ₕ symmetry in target complex
Nitro-nitrito linkage isomer studies
N,N'-diethyl substitution stabilizes nitrito at ambient conditions
Verify isomer ratio and stability in reaction medium
High-temperature synthesis
Boiling point extends accessible temperature range
Confirm thermal stability and reaction kinetics at elevated temperature
Ethambutol chromatographic analysis
Structural similarity to ethambutol; aqueous miscibility
Validate separation, recovery, and matrix compatibility

XLogP3

0.2

Boiling Point

146.0 °C

LogP

0.21 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable;Corrosive

Other CAS

111-74-0

Wikipedia

N,N'-diethylethylenediamine

General Manufacturing Information

1,2-Ethanediamine, N1,N2-diethyl-: ACTIVE

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